

# Technical Guide: Chemical Properties & Application Profiling of Ac-D-Arg-OH[1]

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## Compound of Interest

Compound Name: Ac-D-Arg-OH

CAS No.: 2389-86-8

Cat. No.: B556446

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## Executive Summary

### Ac-D-Arg-OH (

-Acetyl-D-Arginine) represents a specialized amino acid derivative distinct from its proteogenic L-isomer.[1][2] By combining the proteolytic resistance of the D-configuration with the charge-neutralizing effect of N-terminal acetylation, this molecule serves as a critical chemical probe in protease inhibition studies, a stable excipient in biologic formulations, and a robust internal standard in metabolomics.

This guide analyzes the physicochemical behavior, synthetic utility, and analytical characterization of **Ac-D-Arg-OH**, moving beyond basic data to provide actionable experimental protocols.[1]

## Part 1: Physicochemical Identity

**Ac-D-Arg-OH** exists as a zwitterion at physiological pH.[1] Unlike native arginine, the acetylation of the

-amine eliminates the N-terminal positive charge, altering its isoelectric point and solubility profile.

## Core Chemical Specifications

Property	Specification	Technical Note
IUPAC Name	(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid	"2R" denotes the D-stereochemistry.[1][2][3]
CAS Number	2389-86-8	Distinct from L-isomer (155-84-0).[1]
Formula		
Molecular Weight	216.24 g/mol	Monoisotopic mass: ~216.12 Da.[1][4][5]
Solubility	Water (>50 mg/mL), DMSO	Highly polar; insoluble in non-polar organics (Hexane, DCM).[1]
pKa (Side Chain)	~12.5 (Guanidinium)	Remains protonated ( ) at physiological pH.[1]
pKa (Carboxyl)	~3.6 (Carboxylic Acid)	Deprotonated ( ) at physiological pH.[1]
Net Charge (pH 7)	0 (Zwitterionic)	Side chain ( ) cancels C-term ( ).[1]

## Structural Mechanistics: The "D" and "Ac" Effect

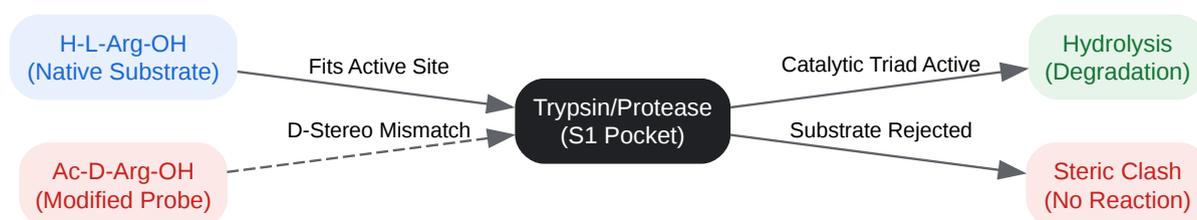
The utility of **Ac-D-Arg-OH** stems from two specific modifications to the arginine scaffold:

- Stereochemical Inversion (D-Form): Most endogenous proteases (e.g., Trypsin, Thrombin) are stereoselective for L-amino acids. The D-configuration induces a steric clash within the enzyme's S1 specificity pocket, rendering the peptide bond resistant to hydrolysis.
- N-Acetylation: Capping the

-amine with an acetyl group prevents degradation by aminopeptidases, which require a free N-terminal amine for recognition.[1]

## Visualization: Proteolytic Resistance Mechanism

The following diagram illustrates why **Ac-D-Arg-OH** resists standard enzymatic cleavage compared to H-L-Arg-OH.



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Caption: Comparative mechanistic pathway showing the steric exclusion of **Ac-D-Arg-OH** from serine protease active sites.[1]

## Part 2: Synthetic Utility & Protocols

**Ac-D-Arg-OH** is rarely used as a building block in Solid Phase Peptide Synthesis (SPPS) because the N-terminus is already capped.[1] Instead, it is typically the final product of a synthesis or used as a solution-phase inhibitor.

### Protocol: Solution-Phase Synthesis (Schotten-Baumann)

If you need to synthesize **Ac-D-Arg-OH** from H-D-Arg-OH (base material), use the Schotten-Baumann conditions.[1] This method is preferred over organic solvent methods because Arginine is highly water-soluble.[1]

Reagents:

- Starting Material: H-D-Arg-OH (Free base or HCl salt).[1]
- Acylating Agent: Acetic Anhydride (

).

- Base: 2M NaOH.
- Solvent: Water/Dioxane (1:1).

#### Step-by-Step Methodology:

- Dissolution: Dissolve 10 mmol of H-D-Arg-OH in 20 mL of water.
- pH Adjustment: Cool to 0°C on ice. Adjust pH to ~10-11 using 2M NaOH. Critical: Arginine's side chain is basic; ensure the -amine is deprotonated (pKa ~9) to react.<sup>[1]</sup>
- Acetylation: Dropwise add 1.2 equivalents of Acetic Anhydride over 30 minutes.
- pH Maintenance: Simultaneously add NaOH to maintain pH > 9. If pH drops below 8, the amine protonates and reaction stops.
- Termination: Allow to warm to Room Temperature (RT) and stir for 2 hours.
- Purification: Acidify to pH 2.0 with HCl. The product is highly polar and will not precipitate easily.
  - Expert Tip: Do not attempt liquid-liquid extraction with Ethyl Acetate (product stays in water).<sup>[1]</sup> Use Ion Exchange Chromatography (Cation Exchange) or Preparative HPLC for isolation.

## Part 3: Analytical Characterization

Analyzing **Ac-D-Arg-OH** is challenging due to its high polarity (early elution on C18) and lack of strong UV chromophores (only end-absorption at 210 nm).<sup>[1]</sup>

### HPLC Method: HILIC Mode (Recommended)

Standard Reverse Phase (C18) is often unsuitable as **Ac-D-Arg-OH** elutes in the void volume. <sup>[1]</sup> Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard here.

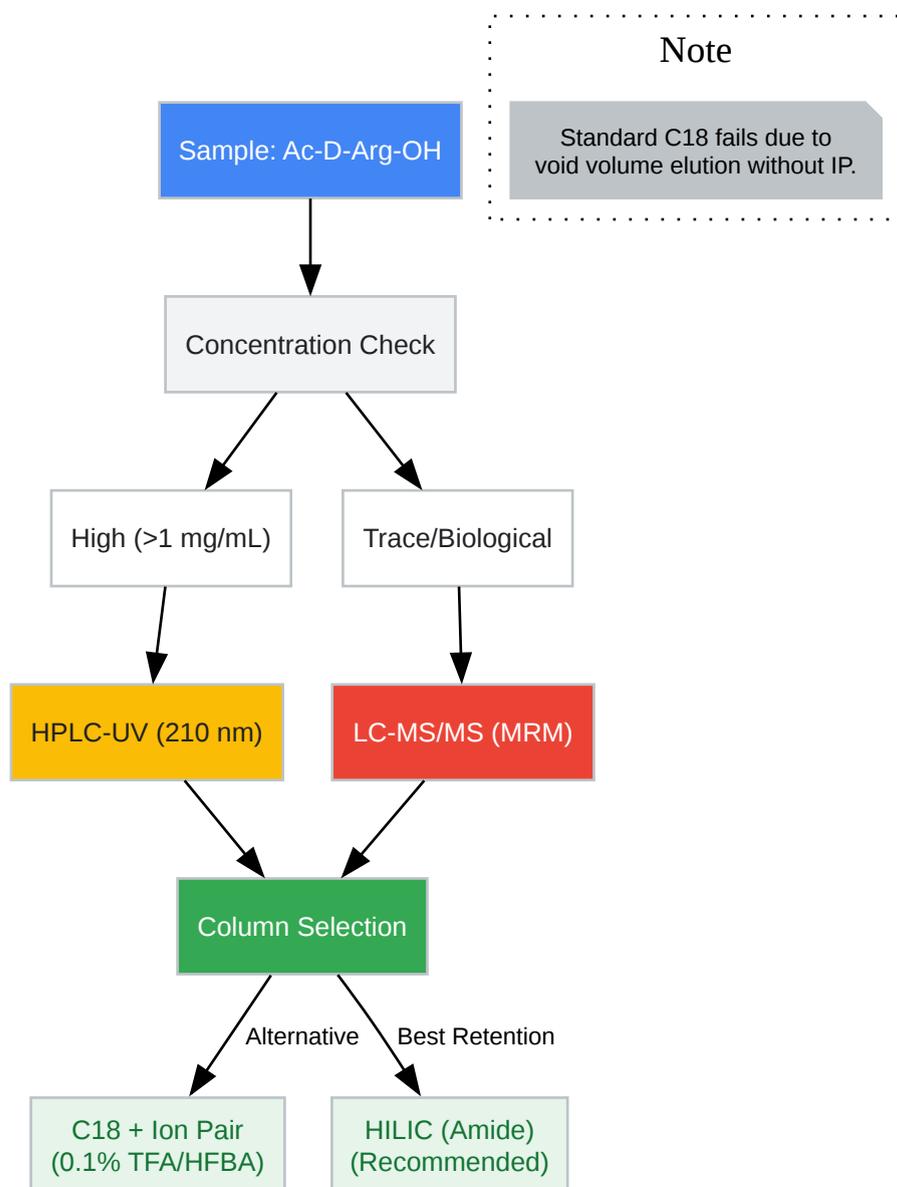
- Column: Amide-HILIC or Zwitterionic HILIC (e.g., TSKgel Amide-80).[1]
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient: 90% B to 60% B over 20 minutes. (Elutes from non-polar to polar).
- Detection: UV at 210 nm or Mass Spec (ESI+).

## Mass Spectrometry (ESI-MS)[1]

- Ionization: Electrospray Ionization (Positive Mode).
- Target Ion:  
.
- Fragmentation Pattern: Look for loss of Acetyl group (-42 Da) or Guanidino group fragments.

## Visualization: Analytical Decision Tree

This workflow guides the selection of the correct analytical method based on sample purity and concentration.



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Caption: Analytical method selection guide emphasizing HILIC for polar retention.

## Part 4: Handling & Stability

### Storage[2][6][7]

- Hygroscopicity: Arginine derivatives are extremely hygroscopic. **Ac-D-Arg-OH** will absorb atmospheric water, turning into a sticky gum.[1]

- Protocol: Store at -20°C in a sealed container with desiccant. Allow to equilibrate to RT before opening to prevent condensation.

## Stability Profile

- pH Stability: Stable between pH 2.0 and 9.0.
- Thermal Stability: Stable at RT for weeks in solid form. In solution, prone to slow deacetylation at extreme pH (>12 or <1) or high temperatures (>60°C).
- Enzymatic Stability: Highly resistant to trypsin, thrombin, and serum proteases due to D-configuration.

## References

- National Institutes of Health (PubChem). **Ac-D-Arg-OH** Compound Summary. Retrieved from [\[Link\]](#)
- Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited (Protein Science). Retrieved from [\[Link\]](#)

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